Product packaging for Kinetin-9-glucoside(Cat. No.:)

Kinetin-9-glucoside

Cat. No.: B13862117
M. Wt: 377.35 g/mol
InChI Key: OYLTWZIEBYEQGY-XSINZLFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kinetin-9-glucoside (CAS 98177-43-6) is a conjugated form of the cytokinin kinetin (N6-furfuryladenine). In plants, cytokinins are a class of phytohormones that regulate fundamental processes such as cell division, shoot formation, and senescence delay . The conjugation of cytokinins with sugars, such as glucose, is a key metabolic process for deactivating these hormones and regulating their internal levels . The formation of N9-glucosides, like this compound, is generally considered an irreversible inactivation step . These conjugates are typically resistant to hydrolysis by glucosidases and do not bind to cytokinin receptors, which explains their characteristically low biological activity in standard bioassays such as the tobacco callus and Amaranthus betacyanin tests . As a stable, inactive metabolite, this compound serves as a critical reference standard and tool for researchers. It is used to study cytokinin homeostasis, transport, and metabolic pathways in plants. Investigations into compounds like this compound help elucidate the complex mechanisms plants use to control growth and development through hormone conjugation and storage . This product is strictly for Research Use Only. It is not intended for personal or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N5O6 B13862117 Kinetin-9-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N5O6

Molecular Weight

377.35 g/mol

IUPAC Name

(2R,4S,5S,6R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H19N5O6/c22-5-9-11(23)12(24)13(25)16(27-9)21-7-20-10-14(18-6-19-15(10)21)17-4-8-2-1-3-26-8/h1-3,6-7,9,11-13,16,22-25H,4-5H2,(H,17,18,19)/t9-,11-,12+,13?,16-/m1/s1

InChI Key

OYLTWZIEBYEQGY-XSINZLFSSA-N

Isomeric SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Metabolism and Homeostasis of Kinetin 9 Glucoside

Biosynthesis of Kinetin-9-glucoside

The formation of this compound is a key step in the deactivation of active cytokinins, a process crucial for maintaining hormonal balance and ensuring appropriate physiological responses throughout the plant's life cycle. frontiersin.org This process is primarily mediated by a specific class of enzymes through N-glucosylation.

Enzymatic N-Glucosylation Pathways in Plants

In plants, the attachment of a glucose molecule to a cytokinin, a process known as glucosylation, can occur at various positions on the purine (B94841) ring (N3, N7, and N9) or on the side chain (O-glucosylation). oup.comnih.gov The formation of N-glucosides, such as this compound, is catalyzed by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). frontiersin.orgresearchgate.net These enzymes transfer a glucose moiety from UDP-glucose to the cytokinin molecule. nih.govfrontiersin.org This conjugation with glucose renders the cytokinin inactive, contributing to the regulation of active cytokinin levels. frontiersin.orgnih.gov N-glucosylation is considered a significant pathway for the deactivation of cytokinins. frontiersin.org

The process of N-glucosylation has been recognized for many years, and enzymes capable of producing N7- and N9-glucosides have been isolated and studied. researchgate.netoup.com The formation of N-glucosides is a mechanism for the fast attenuation of active cytokinin levels, especially in response to cytokinin overabundance. frontiersin.org

Identification and Characterization of Specific Uridine Diphosphate Glycosyltransferases (UGTs) Involved in Cytokinin N-Glucosylation (e.g., UGT76C1, UGT76C2)

Extensive research in the model plant Arabidopsis thaliana has led to the identification of specific UGTs responsible for cytokinin N-glucosylation. nih.govresearchgate.net Among the large UGT superfamily in Arabidopsis, which comprises 107 putative genes, UGT76C1 and UGT76C2 have been identified as key enzymes in this process. nih.govfrontiersin.orgresearchgate.net

Both UGT76C1 and UGT76C2 have been shown to glucosylate a range of classical cytokinins at the N7 and N9 positions. oup.comnih.govresearchgate.net Studies using loss-of-function mutants and overexpressors have confirmed the in planta role of these enzymes. oup.comoup.com For instance, a knockout mutant of UGT76C2 (ugt76c2) exhibited a significant decrease in the accumulation of cytokinin N-glucosides, while plants overexpressing UGT76C2 showed a substantial increase. oup.comoup.com These genetic modifications also resulted in altered sensitivity to exogenously applied cytokinins, indicating the crucial role of UGT76C2 in cytokinin homeostasis and response. oup.com Further research has suggested that UGT76C2 plays a more dominant role than UGT76C1 in maintaining cytokinin homeostasis. frontiersin.org

The expression of these genes is also developmentally regulated. For example, UGT76C2 is expressed at relatively higher levels in seedlings and developing seeds. oup.comoup.com

EnzymeFunction in Cytokinin MetabolismPlant Species Studied
UGT76C1Catalyzes N-glucosylation of cytokinins at N7 and N9 positions. oup.comresearchgate.netArabidopsis thaliana
UGT76C2Dominant enzyme for cytokinin N-glucosylation in vivo. frontiersin.orgoup.comArabidopsis thaliana

Degradation and Interconversion of this compound

For a long time, N-glucosides of cytokinins were considered to be irreversibly inactivated forms. oup.com However, emerging evidence suggests that this deactivation may not be entirely permanent, with possibilities for the release of active cytokinins.

Reversibility of N9-Glucosylation and Potential Release of Active Cytokinins

The notion of irreversible deactivation of N-glucosides has been challenged by findings that demonstrate the conversion of certain N-glucosides back to their active forms. frontiersin.org For example, the direct release of cytokinin bases from N-glucosides has been observed in both monocotyledonous and dicotyledonous plants. frontiersin.orgfrontiersin.org Specifically, N9-glucosides of 3-methoxyBAP, BAP, and dihydrozeatin have been shown to be converted back to their active forms in maize roots. frontiersin.orgfrontiersin.org

Recent studies on Arabidopsis seedlings have also shown that exogenously applied trans-zeatin (B1683218) N7- and N9-glucosides can be efficiently metabolized to release the free cytokinin base. frontiersin.org This suggests that the physiological activities observed for some N-glucosides in bioassays might be attributable to their hydrolysis and the subsequent release of the active free base. frontiersin.org

Role of β-Glucosidases in N-Glucoside Hydrolysis

The hydrolysis of cytokinin glucosides is mediated by β-glucosidases. oup.com While O-glucosides are readily converted to active cytokinins by these enzymes, the cleavage of N-glucosides has been considered less efficient. oup.comfrontiersin.org

However, some β-glucosidases have been identified that can hydrolyze N-glucosides. A maize enzyme, Zm-p60.1, has been shown to hydrolyze trans-zeatin N9-glucoside, albeit at a very low velocity. frontiersin.org Interestingly, this enzyme did not show activity towards trans-zeatin N7-glucoside, suggesting a degree of specificity. frontiersin.orgfrontiersin.org In contrast, in Arabidopsis, it appears that the hydrolysis of N-glucosides is more dependent on the type of cytokinin rather than the position of the glucose on the purine ring. frontiersin.orgfrontiersin.org The enzyme encoded by the rolC oncogene from Agrobacterium rhizogenes is also a β-glucosidase capable of releasing active cytokinin bases from their N9-glucosides in vitro. oup.com

Degradation Pathways via Cytokinin Oxidases/Dehydrogenases (CKXs)

The irreversible degradation of cytokinins, including N-glucosides, is a critical aspect of maintaining hormonal homeostasis in plants. This catabolic process is primarily mediated by a class of FAD-containing oxidoreductases known as cytokinin oxidases/dehydrogenases (CKXs). apsnet.orgresearchgate.net These enzymes catalyze the cleavage of the N6-side chain from the purine ring, leading to the formation of adenine (B156593) or its corresponding derivatives and effectively inactivating the cytokinin molecule. plos.orgresearchgate.net

Extensive research on the substrate specificity of various CKX isozymes has revealed that certain isoforms are capable of degrading cytokinin N9-glucosides. mdpi.com While many CKX enzymes preferentially act on cytokinin free bases and ribosides, specific isoforms found in the cytosol show a preference for cytokinin 9-glucosides. oup.comoup.comnih.gov In the model plant Arabidopsis thaliana, isoforms such as AtCKX1, AtCKX3, and AtCKX7 have been shown to recognize and deactivate not only cytokinin free bases and ribosides but also their 9-glucoside conjugates. apsnet.org Similarly, studies on barley (HvCKX) and maize (ZmCKX) have identified CKX isoforms with the ability to degrade cytokinin N9-glucosides. mdpi.com

This degradation is considered a terminal deactivation pathway. plos.org The balance between N-glucosylation and degradation by CKX is a key regulatory mechanism for controlling the levels of active cytokinins within plant tissues. researchgate.net

Intracellular and Intercellular Distribution of this compound

Intracellular and Intercellular Distribution of this compound

Subcellular Localization within Plant Tissues and Compartments

The spatial distribution of cytokinin metabolites within plant cells is a crucial factor in regulating their access to receptors and metabolic enzymes. Studies analyzing the subcellular compartments of plant cells have provided insights into the localization of cytokinin N-glucosides.

In both Arabidopsis and barley, a significant proportion of cytokinin N-glucosides, such as trans-zeatin-9-glucoside (a compound structurally related to this compound), have been found to accumulate predominantly in the apoplast (the space outside the plasma membrane) and, to a lesser degree, in the vacuole. frontiersin.orgmdpi.com Research identified various N-glucosides, including those of trans-zeatin (tZ) and isopentenyladenine (iP), as being highly abundant in the extracellular space. frontiersin.org Interestingly, cytokinin N-glucosides were reportedly not detected in the cytosol. frontiersin.org This is noteworthy because the UGT76C1 and UGT76C2 enzymes responsible for their synthesis are located in the cytosol. frontiersin.orgmdpi.com This suggests that after synthesis in the cytoplasm, N9-glucosides like this compound are actively exported out of the cytosol to the apoplast or vacuoles. frontiersin.org

This compartmentation plays a significant role in cytokinin homeostasis, separating these inactive forms from the cytosolic and membrane-bound components of the cytokinin signaling pathway. frontiersin.orgbiorxiv.org However, some evidence points to a cytosolic CKX enzyme that preferentially degrades cytokinin 9-glucosides, which may suggest a complex regulation involving transport back into the cytosol for degradation under specific conditions. oup.comoup.comnih.gov

This compound as a Putative Transport Form of Cytokinins in Planta

The presence of cytokinin N-glucosides in the vascular tissues of plants suggests they may function as transport forms. Their abundance in xylem sap, coupled with their localization in the apoplast, points to a potential role in long-distance signaling and intercellular movement. frontiersin.orgresearchgate.net

Specific research on the metabolism of kinetin (B1673648) in the roots of faba bean (Vicia faba ssp. minor) seedlings has identified this compound (Kin9G) as a transport form. nih.govresearchgate.net In this system, exogenously applied kinetin was metabolized into both this compound and kinetin riboside, which were then transported within the root tissues. nih.govresearchgate.net

This finding is supported by broader studies showing that various cytokinin N-glucosides are found in the xylem, the primary conduit for water and nutrient transport from the roots to the shoots. frontiersin.org While cytokinin ribosides are often considered the main long-distance transport form, the detection of N9-glucosides in the transport stream indicates they are also part of the mobile pool of cytokinins, likely serving to move inactivated forms of the hormone between different plant organs. frontiersin.orgcsbsju.edu

Biological Activities and Physiological Functions of Kinetin 9 Glucoside in Plants

Re-evaluation of Biological Activity of Cytokinin N9-Glucosides

Cytokinin N-glucosides are among the most plentiful cytokinin metabolites in many plant species. frontiersin.orgnih.gov For a long time, their physiological role was viewed as irreversible storage forms, representing a mechanism for deactivating active cytokinin bases. frontiersin.orgnih.govfrontiersin.orgnih.gov However, this traditional view is being challenged by new evidence suggesting a more dynamic and functional role in plant physiology. nih.govmdpi.com

Historically, cytokinin N-glucosides were classified as inactive due to several key observations. Early bioassays, such as those using tobacco callus, showed that 9-glucosylation dramatically reduced or eliminated the biological activity of cytokinins. mdpi.com This inactivation was attributed to their structure, which prevents them from being recognized by and activating the known cytokinin perception systems and receptors. frontiersin.orgfrontiersin.org The stability and substantial accumulation of these compounds in plant tissues further supported the hypothesis that they were terminal, irreversibly inactivated forms of cytokinins. researchgate.netfrontiersin.org This perspective was reinforced by studies showing that N7- and N9-glucosides were not efficiently cleaved by β-glucosidase enzymes. frontiersin.org

Recent research has provided compelling evidence that revises this long-held view. It is now understood that the biological activity of N9-glucosides is highly dependent on the specific cytokinin type and the plant species. A pivotal discovery is the ability of some plants to hydrolyze certain N9-glucosides back into their biologically active free-base forms. frontiersin.orgfrontiersin.org For instance, studies on Arabidopsis thaliana seedlings demonstrated that exogenously applied trans-zeatin-N9-glucoside (tZ-N9G) was rapidly converted to the active trans-zeatin (B1683218) (tZ) free base within minutes. frontiersin.orgfrontiersin.org Similar metabolic reactivation has been observed in maize roots, where N9-glucosides of dihydrozeatin (DHZ) and benzyladenine (BAP) are converted back to their active forms. researchgate.netfrontiersin.org Conversely, this metabolic pathway is not universal; N-glucosides of isopentenyladenine (iP), for example, tend to accumulate without being converted, thus remaining inactive. frontiersin.orgfrontiersin.org This differential metabolism highlights a sophisticated level of regulation and suggests that N9-glucosides like Kinetin-9-glucoside may act as readily available pools of active hormone, depending on the plant's enzymatic capabilities.

The physiological effects observed after the application of cytokinin N-glucosides are now interpreted through several potential mechanisms.

Hydrolysis to Active Forms: The most widely accepted explanation for the bioactivity of compounds like tZ-N9G is their enzymatic hydrolysis, which releases the corresponding free cytokinin base (e.g., tZ). frontiersin.orgnih.govresearchgate.net This released active hormone can then bind to receptors and trigger downstream physiological responses, such as stimulating cell division or delaying senescence. nih.gov The activity observed in various bioassays, including soybean callus growth, is often attributed to this conversion. nih.govnih.gov

Indirect Metabolic Effects: An alternative hypothesis suggests that N-glucosides may exert their influence indirectly. One proposed mechanism is the allosteric inhibition of cytokinin oxidase/dehydrogenase (CKX) enzymes, which are responsible for degrading active cytokinins. frontiersin.orgnih.gov By inhibiting CKX activity, N-glucosides could lead to an increase in the endogenous levels of active cytokinins, producing a physiological response without being directly converted themselves. frontiersin.orgnih.gov

Activation of Alternative Signaling Pathways: There is also evidence that N9-glucosides might trigger distinct signaling pathways. For example, it has been suggested that the accumulation of N9-glucosides could activate ethylene (B1197577) production and signaling, which in turn could be responsible for observed effects like the inhibition of root elongation. nih.gov Furthermore, transcriptome and proteome analyses have shown that trans-zeatin-N-glucosides can induce effects that are distinct from those of the active tZ base, implying that they may have unique functions beyond simply being precursors. nih.govplos.org

Table 1: Comparative Activity of Cytokinin N9-Glucosides and Their Free Bases in Plant Bioassays
CompoundBioassayObserved Activity/EffectAttributed MechanismSource
tZ-N9G & DHZ-N9GSoybean Callus Growth (Cell Division)Comparable or higher stimulatory effect than tZEfficient hydrolysis to active free base nih.gov
iP-N9GSoybean Callus GrowthLeast active among tested derivativesLack of hydrolysis; accumulation of inactive form nih.gov
tZ-N9GArabidopsis Root ElongationNo inhibition of root growth (unlike tZ)Compound is not directly perceived by root growth inhibitory pathway plos.org
tZ-N9GArabidopsis Cotyledon SenescenceDelayed senescence, comparable to tZLikely conversion to active tZ plos.org
BAP-9-glucosideTobacco Callus GrowthWeak activity, no significant release of free BAPResistance to hydrolysis mdpi.com

Historical Perspectives on Inactivity versus Recent Evidence for Activity

Roles in Plant Growth and Development

As a cytokinin derivative, this compound is implicated in the fundamental processes that shape a plant's body, from cell division to the architecture of its roots and shoots. researchgate.netmtoz-biolabs.com Its influence is often mediated by its potential conversion to active kinetin (B1673648).

The parent compound, kinetin, was named for its potent ability to promote cell division (cytokinesis) in plant cells, a function that requires the presence of auxin. wikipedia.orgnih.gov This property is fundamental to its use in plant tissue culture for inducing the formation of callus, which is a mass of undifferentiated, proliferating cells. wikipedia.orgmedcraveonline.com While direct studies on this compound are less common, the principle derived from other N9-glucosides suggests its activity in cell division is linked to its conversion to free kinetin. nih.gov For example, N9-glucosides of tZ and DHZ were shown to have a strong stimulatory effect on cell division in soybean callus bioassays, an effect credited to their efficient hydrolysis into the active free bases. nih.gov

The role of cytokinins in root development is complex, with active forms generally inhibiting primary root elongation and lateral root formation. plos.orgfrontiersin.orgresearchgate.net However, research on N9-glucosides reveals a more nuanced picture. In Arabidopsis, exogenously applied tZ-N9G did not inhibit primary root elongation, in stark contrast to the strong inhibitory effect of its active counterpart, tZ. plos.org This suggests that the glucoside form itself is not perceived by the inhibitory pathways that regulate root growth.

Conversely, some studies report that N-glucosides can have inhibitory effects on root development. nih.gov This could be explained by indirect mechanisms, such as the proposed activation of ethylene signaling pathways by N9-glucosides, which is known to suppress root growth. nih.gov Kinetin itself has been reported to both stimulate root formation in some contexts and inhibit it in others, highlighting the importance of its concentration and its interaction with other hormones like auxins. researchgate.netinhort.plpomics.com The balance between auxin and cytokinin is a critical determinant of lateral root development. researchgate.net

Kinetin is a cornerstone of plant tissue culture, where it is widely used to induce the formation of shoots and buds, a process known as organogenesis. wikipedia.orgcas.cz It promotes the differentiation of meristematic centers that develop into shoots. pomics.com Studies with related N9-glucosides support a role in these processes. For instance, tZ-N9G was found to have a modest positive influence on shoot regeneration in Arabidopsis. nih.gov In various in vitro systems, kinetin has been shown to favor bud formation and the development of multiple shoots. pomics.comcas.cz The outcome of its application is highly dependent on the presence and concentration of other growth regulators, such as auxins and gibberellins (B7789140). A combination of kinetin, GA3, and IBA, for example, enhanced shoot growth in peony explants. inhort.pl

Table 2: Reported Effects of Kinetin and Related N9-Glucosides on Plant Growth and Development
Developmental ProcessCompound(s)Plant/SystemObserved EffectSource
Cell ProliferationKinetin (with auxin)Tomato, TobaccoInduction of callus formation wikipedia.orgmedcraveonline.com
Primary Root ElongationtZ-N9GArabidopsisNo inhibition (unlike active tZ) plos.org
Root DevelopmentN-glucosidesGeneralInhibitory effects reported nih.gov
Root FormationKinetinMatthiola incanaStimulated root number and length at specific concentrations pomics.com
Shoot DevelopmenttZ-N9GArabidopsisModestly influenced shoot regeneration nih.gov
Bud FormationKinetinLimnophila chinensisFavored bud formation in a dose-dependent manner cas.cz
OrganogenesisKinetin (with BAP)TomatoInfluenced callus and shoot development medcraveonline.com

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
KinetinN6-furfuryladenine
This compoundN6-furfuryladenine-9-glucoside
tZtrans-Zeatin
tZ-N9Gtrans-Zeatin-N9-glucoside
DHZDihydrozeatin
iPN6-(Δ2-isopentenyl)adenine
BAP6-Benzylaminopurine
IBAIndole-3-butyric acid
GA3Gibberellic Acid 3
CKXCytokinin oxidase/dehydrogenase

Regulation of Leaf Senescence

This compound, as a member of the cytokinin family, is involved in the critical plant process of leaf senescence, which is the final phase of leaf development characterized by the degradation of cellular components and nutrient remobilization. oup.commdpi.com While cytokinin bases are widely recognized for their ability to delay senescence, their N-glucoside conjugates were historically considered inactive. nih.gov However, emerging research indicates that specific N9-glucosides possess significant biological activity, particularly in regulating leaf aging. nih.govresearchgate.netnih.gov

The primary hallmark of leaf senescence is the breakdown of chlorophyll (B73375), leading to the yellowing of leaves. nih.gov Studies on related cytokinin N9-glucosides, such as trans-zeatin-9-glucoside (tZ9G) and isopentenyladenine-9-glucoside (iP9G), have demonstrated their capacity to delay this process. nih.govresearchgate.net In detached leaf assays, the application of these N9-glucosides helps retain chlorophyll content, a key indicator of delayed senescence. nih.govnih.gov For instance, in oat leaf segments, tZ9G was shown to delay chlorophyll degradation, with its effect being comparable to the active cytokinin base trans-zeatin at certain concentrations. researchgate.netnih.gov Similarly, both isopentenyladenine (iP) and its conjugate iP9G significantly delayed senescence in Arabidopsis thaliana cotyledons, which retained two to three times more chlorophyll than untreated controls. nih.gov These findings suggest that this compound likely functions through a similar mechanism, acting as an active regulator in the delay of leaf senescence. nih.gov

**Table 1: Effect of Isopentenyladenine (iP) and its N9-glucoside (iP9G) on Senescence in *Arabidopsis thaliana***

TreatmentEffect on Chlorophyll LevelsSenescence OutcomeReference
Isopentenyladenine (iP)2-3 times higher than controlSignificantly delayed nih.gov
Isopentenyladenine-9-glucoside (iP9G)2-3 times higher than controlSignificantly delayed nih.gov
DMSO (Control)BaselineNormal progression nih.gov

Involvement in Plant Stress Responses

This compound and related cytokinin conjugates are integral to how plants manage abiotic stress. While high accumulation of N9-glucosides can sometimes inhibit growth, they are actively involved in stress response pathways. frontiersin.orgmdpi.com Under drought conditions, the levels of cytokinin N-glucosides change, and manipulating their metabolism is a potential strategy for enhancing drought tolerance. frontiersin.orgsemanticscholar.org Seed priming with novel N9-substituted cytokinin derivatives has been shown to alleviate the negative impacts of osmotic and salt stress in Arabidopsis. frontiersin.org

In the context of temperature stress, levels of cis-zeatin (B600781) and its glucosides are altered during both cold and heat stress events. oup.com A naturally occurring N9-glucoside cytokinin compound, guvermectin, was found to improve tolerance to high temperatures in maize seedlings. frontiersin.org For salinity stress, the parent cytokinin, kinetin, has been extensively documented to mitigate adverse effects. nih.govplos.orgzobodat.at Application of kinetin helps rescue plant growth, enhances biomass, and maintains photosynthetic pigments in salt-stressed plants like tomato and soybean. plos.orgfrontiersin.org this compound itself has been shown to possess moderate antioxidant activity, which is a key mechanism for combating cellular damage from abiotic stressors. nih.gov

The adaptation of plants to stress is not governed by a single hormone but by a complex network of interactions. Kinetin and its derivatives, including this compound, are key players in this hormonal crosstalk. plos.orgnih.gov In soybean plants under salt stress, the application of kinetin modulates the endogenous levels of several other phytohormones. frontiersin.orgnih.gov It was observed to upregulate growth-promoting gibberellins (GA1 and GA4) and the defense-related hormone salicylic (B10762653) acid (SA), while decreasing levels of the stress hormone abscisic acid (ABA). frontiersin.org This hormonal modulation helps alleviate the negative effects of salinity. A proposed model suggests that under salt stress, ABA and jasmonic acid (JA) biosynthesis is enhanced, while cytokinin and GA signaling is suppressed; exogenous kinetin application can reverse these changes, restoring a hormonal balance more favorable for growth and defense. nih.govfrontiersin.org

Further evidence of crosstalk comes from a study on litchi somatic embryogenesis, where an increase in this compound levels was correlated with a decrease in jasmonic acid and its derivatives, indicating a regulatory relationship between cytokinin and jasmonate pathways. nih.govmdpi.com

A primary mechanism by which plants tolerate abiotic stress is by activating their endogenous antioxidant systems to neutralize harmful reactive oxygen species (ROS). Kinetin application has been shown to significantly enhance these defense systems under various stresses, including UVC radiation and salinity. plos.orgd-nb.info This enhancement involves upregulating both non-enzymatic antioxidants (like ascorbate (B8700270) and glutathione) and key antioxidant enzymes. d-nb.info

Table 2: Kinetin-Mediated Enhancement of Antioxidant Enzymes Under Stress

EnzymeFunctionEffect of Kinetin Application Under StressReference
Superoxide (B77818) Dismutase (SOD)Converts superoxide radicals to hydrogen peroxideUpregulated nih.govd-nb.info
Catalase (CAT)Decomposes hydrogen peroxideUpregulated nih.govd-nb.info
Ascorbate Peroxidase (APX)Scavenges hydrogen peroxide using ascorbateUpregulated nih.govd-nb.info
Glutathione Reductase (GR)Regenerates reduced glutathioneUpregulated nih.gov

In addition to core antioxidants, kinetin treatment under stress also boosts the accumulation of protective secondary metabolites. In tomato plants stressed with UVC, kinetin restored levels of phenolic compounds, flavonoids, and anthocyanins. d-nb.info In soybean under salt stress, kinetin application significantly improved the content of isoflavones, a class of phenolic compounds with antioxidant properties. frontiersin.org this compound itself displays moderate antioxidant capacity, contributing directly to the cell's ability to manage oxidative stress. nih.gov

Crosstalk with Other Phytohormone Pathways in Stress Adaptation

Impact on Gene Expression and Signal Transduction

Proteomic analysis of barley roots treated with trans-zeatin (a related cytokinin) revealed significant changes in proteins involved in the phenylpropanoid pathway, ROS metabolism, and amino acid biosynthesis. frontiersin.org The analysis also showed a significant overlap between the proteomic response to cytokinin and the response to abiotic stresses like drought and salinity, confirming an extensive crosstalk at the molecular level. frontiersin.org About one-third of the proteins repressed by cytokinin were associated with stress responses, suggesting that the hormone may act to attenuate or alleviate stress signals at the protein level. frontiersin.org These findings provide a strong model for the likely proteomic and transcriptomic changes induced by this compound, highlighting its role in modulating specific signaling and metabolic pathways.

Regulation of Key Cytokinin Metabolic Gene Expression (e.g., IPT, CKX, ARRs)

Cytokinin homeostasis in plants is tightly regulated by a balance between biosynthesis, activation, inactivation, and degradation. Key genes involved in this process include:

Isopentenyltransferase (IPT) genes, which are responsible for the rate-limiting step in cytokinin biosynthesis. biologists.comresearchgate.net

Cytokinin Oxidase/Dehydrogenase (CKX) genes, which encode enzymes that irreversibly degrade active cytokinins. nih.gov

Arabidopsis Response Regulator (ARR) genes, which are components of the cytokinin signaling pathway. Type-A ARRs act as negative feedback regulators of the signaling pathway, while type-B ARRs are transcription factors that activate cytokinin-responsive genes. apsnet.orgmdpi.com

While direct studies on this compound's effect on these specific genes are limited, research on other cytokinin N-glucosides provides valuable insights. For instance, in maize, trans-zeatin-9-glucoside (tZ9G) was found to have a more substantial upregulatory effect on the expression of ZmIPT, ZmCKX, and ZmRR (Response Regulator) genes in both leaves and roots, mirroring the response to the active cytokinin, trans-zeatin (tZ). nih.gov This suggests that tZ9G, and potentially other N9-glucosides, can influence the expression of genes central to cytokinin metabolism and signaling.

The upregulation of CKX genes by cytokinin N-glucosides is particularly noteworthy. While cytosolic CKX enzymes have been shown to prefer cytokinin 9-glucosides as substrates, the induction of CKX gene expression by these same molecules suggests a feedback mechanism. oup.comnih.gov In Arabidopsis, plants overexpressing the UGT76C2 gene, which is involved in the formation of cytokinin N-glucosides, showed increased production of these glucosides. frontiersin.org Conversely, a knockout of this gene led to lower levels of N-glucosides and a higher activity of CKX in the roots. nih.gov This interplay highlights the intricate regulatory network where N-glucosides can be both substrates for degradation and signaling molecules that influence the expression of the very enzymes that can act upon them.

Furthermore, studies on ckx mutants in Arabidopsis have revealed the significant impact of cytokinin levels on development. For example, ckx3 ckx5 double mutants exhibit increased levels of active cytokinins, including isopentenyladenine (iP) and trans-zeatin (tZ), as well as their corresponding 9-glucosides (iP9G and tZ9G). oup.com This leads to larger inflorescence meristems, more flowers, and ultimately a higher seed yield. oup.com This demonstrates that the regulation of cytokinin levels, in which N-glucosides play a key role as inactivation products, is crucial for reproductive development.

The expression of type-A ARRs, which are negative feedback regulators, is a primary response to cytokinin signaling. mdpi.com The induction of reporter genes driven by type-A ARR promoters is a common method to assess cytokinin activity. The observation that cytokinin N-glucosides can induce such reporter systems indicates that they can trigger this negative feedback loop, likely through their conversion to active forms. nih.govresearchgate.net

Advanced Research Methodologies for Kinetin 9 Glucoside Studies

Analytical Chemistry Techniques for Identification and Quantification

The accurate measurement of Kinetin-9-glucoside in plant tissues is a significant analytical challenge due to its low endogenous concentrations and the presence of numerous interfering substances. To overcome this, researchers employ highly sensitive and specific chromatographic and spectrometric methods.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS, LC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone for the analysis of this compound and other cytokinin metabolites. researchgate.net This powerful combination offers unparalleled sensitivity and selectivity. UPLC systems, utilizing columns with sub-2-micrometer particles, allow for rapid and high-resolution separations, significantly reducing analysis time compared to conventional HPLC. researchgate.netnih.gov

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides definitive identification and quantification. creative-proteomics.com The process involves the ionization of the molecule (e.g., via electrospray ionization - ESI) and the selection of a specific precursor ion corresponding to this compound. researchgate.netdr-martins.com This precursor ion is then fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), ensures high specificity by monitoring a characteristic fragmentation pattern, minimizing interference from the complex plant matrix. nih.govdr-martins.comresearchgate.net For instance, in the analysis of coconut water, LC-MS/MS was used to identify and quantify kinetin (B1673648) and its riboside by monitoring specific precursor-to-product ion transitions (e.g., m/z 216 → 148 for kinetin). dr-martins.comresearchgate.net The detection limits for this technique are remarkably low, often in the femtomole (fmol) range, enabling the measurement of trace amounts of cytokinins in small tissue samples. nih.gov

Advanced MS platforms like the Sciex QTRAP® 6500+ can even resolve isomers, which is critical for distinguishing between different cytokinin glucosides. creative-proteomics.com The development of UPLC-MS/MS methods has enabled the simultaneous analysis of a wide array of cytokinin metabolites, including bases, ribosides, and various glucosides, in a single chromatographic run. nih.gov

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Methods

Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) with other detection methods was the standard for cytokinin analysis. While less sensitive and specific than mass spectrometry, HPLC remains a valuable tool, particularly when coupled with specialized detectors.

UV-Vis Detection: HPLC systems equipped with an ultraviolet-visible (UV-Vis) detector can quantify compounds that absorb light. spectroscopyonline.com Cytokinins, including this compound, possess a purine (B94841) ring that absorbs UV light, typically around 269 nm. researchgate.netnih.govmdpi.com By separating the sample components on an HPLC column, the concentration of this compound can be determined based on the absorbance of the eluting fraction. mdpi.com However, the detection limit is higher than with MS, often in the picomole (pmol) range, and co-eluting compounds can interfere with quantification. nih.gov

Radioisotope Detection: For metabolic studies, HPLC can be combined with a radioisotope detector. nih.gov In this approach, plants are fed with a radiolabeled precursor, such as [3H]kinetin. The plant extract is then analyzed by HPLC, and the detector measures the radioactivity of the eluting fractions. This method allows researchers to trace the metabolic conversion of kinetin into its various metabolites, including this compound, providing insights into metabolic pathways. nih.gov

Sample Preparation and Purification Strategies for Cytokinin Glucosides (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, regardless of the analytical platform used. researchgate.net The goal is to extract the cytokinins from the plant tissue, remove interfering substances, and concentrate the analytes. researchgate.net

A common procedure begins with the extraction of plant tissue, often frozen in liquid nitrogen to halt metabolic activity, using a solvent like a modified Bieleski buffer (an acidic methanol-based solution). researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating cytokinin glucosides from crude extracts. researchgate.net This method utilizes cartridges packed with a sorbent material that can selectively retain certain classes of compounds. A multi-step SPE approach is often employed:

Reversed-Phase SPE (e.g., C18): The initial extract is passed through a C18 cartridge. The nonpolar C18 material retains cytokinins and other hydrophobic molecules, while polar compounds like salts are washed away. researchgate.net

Ion-Exchange SPE (e.g., MCX): For further purification, mixed-mode cation-exchange (MCX) cartridges are highly effective. researchgate.net These sorbents can retain cationic cytokinin bases, ribosides, and glucosides, while allowing anionic compounds like auxin and abscisic acid to be washed away. The retained cytokinins can then be eluted with a specific solvent. researchgate.net

Immunoaffinity Chromatography (IAC) represents another powerful purification step. This technique uses antibodies that specifically bind to cytokinins. nih.gov An extract is passed through a column containing these antibodies immobilized on a solid support. The antibodies capture a wide range of cytokinins, including bases, ribosides, and glucosides, with high specificity. nih.gov After washing away unbound contaminants, the purified cytokinins are eluted. This method can produce very clean fractions suitable for subsequent HPLC-UV or GC-MS analysis. nih.gov

The combination of these extraction and purification steps is essential for obtaining accurate and reliable quantitative data for this compound. researchgate.netresearchgate.net

Molecular and Genetic Approaches

Beyond chemical analysis, understanding the biological function of this compound requires tools to manipulate and visualize its effects in vivo. Molecular and genetic approaches in model organisms like Arabidopsis thaliana have been instrumental in this regard.

Utilization of Transgenic Plant Models (e.g., Constitutive Overexpression, Loss-of-Function Mutants)

Transgenic plants with altered cytokinin metabolism or signaling provide a powerful means to investigate the role of this compound.

Loss-of-Function Mutants: Studying plants with mutations in genes responsible for cytokinin glucosylation offers direct insight into the function of these modifications. In Arabidopsis, uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) are the enzymes that attach glucose to cytokinins. nih.govfrontiersin.org Specifically, UGT76C1 and UGT76C2 are known to form N-glucosides. nih.govoup.com Analysis of a ugt76c2 loss-of-function mutant revealed a significant decrease in the levels of cytokinin N-glucosides, including trans-zeatin-9-glucoside (tZ9G) and isopentenyladenine-9-glucoside (iP9G). oup.com Such mutants are invaluable for dissecting the specific physiological roles of N-glucosylation in cytokinin homeostasis and plant development. frontiersin.orgoup.com Similarly, analyzing ckx mutants can reveal the impact of reduced cytokinin degradation on the accumulation of glucosides. biorxiv.org

Transgenic ApproachGene FamilyEffect on Cytokinin MetabolismImpact on this compound ResearchReferences
OverexpressionCytokinin Oxidase/Dehydrogenase (CKX)Increases degradation of active cytokinins.Helps understand the relationship between active cytokinin levels and the flux into the glucosylation pathway. apsnet.org
OverexpressionIsopentenyl Transferase (IPT)Increases biosynthesis of cytokinins.Can lead to the accumulation of various cytokinin conjugates, including 9-glucosides, revealing metabolic endpoints. nih.gov
Loss-of-FunctionUDP-glucosyltransferase (e.g., ugt76c2)Reduces or eliminates the formation of N-glucosides.Directly probes the physiological function of N-glucosylation and the role of specific glucosides. frontiersin.orgoup.com
Loss-of-FunctionCytokinin Oxidase/Dehydrogenase (ckx)Decreases degradation of active cytokinins.Reveals how reduced catabolism affects the accumulation and storage of cytokinins as glucosides. biorxiv.org

Application of Cytokinin-Responsive Reporter Lines for Signal Visualization

To visualize cytokinin signaling activity in real-time and with spatial resolution, researchers use transgenic reporter lines. These lines contain a reporter gene (like GUS or GFP) under the control of a cytokinin-responsive promoter.

TCSn::GFP/GUS and ARR5::GUS: The TCS (Two-Component signaling Sensor) promoter is a synthetic promoter designed to be strongly and specifically activated by cytokinin signaling, reflecting the transcriptional activity of type-B ARRs. nih.govbiologists.com The ARR5 promoter is a natural promoter from a primary cytokinin response gene. oup.comnih.gov Lines carrying constructs like TCSn::GFP (Green Fluorescent Protein) or ARR5::GUS (β-glucuronidase) show reporter gene expression in cells with active cytokinin signaling. nih.govoup.combiorxiv.org

While this compound itself is generally considered inactive, these reporters can be used to test if it can be converted back to an active form in planta or if it has any signaling activity on its own. oup.com Studies have shown a correlation between the signal strength of reporters like TCSn::GFP and the endogenous levels of active cytokinins. nih.govbiorxiv.org Inactive cytokinin glucosides, however, were found to be more evenly distributed and did not correlate as strongly with high reporter activity, supporting their role as inactive forms. nih.govbiorxiv.org By applying exogenous this compound to these reporter lines, researchers can assess whether it can elicit a cytokinin response, which would imply its conversion to an active form.

Reporter LinePromoterReporter GenePrinciple of ActionApplication in this compound ResearchReferences
TCSn::GFPSynthetic cytokinin-responsive promoterGreen Fluorescent Protein (GFP)Visualizes active cytokinin signaling pathways in living tissues.Allows for in vivo monitoring of cytokinin responses to assess if this compound can be converted to an active form. nih.govbiologists.combiorxiv.org
ARR5::GUSPromoter of a primary cytokinin response gene (ARR5)β-glucuronidase (GUS)Histochemical staining reveals tissues with active cytokinin signaling.Used in bioassays to test the biological activity of various cytokinin compounds, including glucosides. oup.comnih.govmdpi.commdpi.comscispace.com

Biochemical and Cell-Based Assay Systems

Advanced research into this compound necessitates a suite of sophisticated biochemical and cell-based assay systems. These methodologies are crucial for elucidating the metabolic pathways, biological activity, and physiological roles of this cytokinin conjugate. The following sections detail the primary assay systems employed in this compound studies.

In Vitro Enzyme Activity Assays for Cytokinin Glucosylation and De-Glucosylation

In vitro enzyme activity assays are fundamental for identifying and characterizing the enzymes responsible for the formation (glucosylation) and breakdown (de-glucosylation) of this compound. These assays typically involve incubating recombinant or purified enzymes with cytokinin substrates and analyzing the reaction products.

A pivotal screening strategy utilized 105 recombinant glycosyltransferases (UGTs) from Arabidopsis thaliana to identify enzymes with catalytic activity towards classic cytokinins, including kinetin. researchgate.net This high-throughput approach successfully identified five UGTs involved in cytokinin glucosylation. researchgate.net Among these, UGT76C1 and UGT76C2 were found to glucosylate all tested cytokinins at the N7 and N9 positions. researchgate.net In vitro biochemical studies have demonstrated that UGT76C2 can glucosylate active cytokinins like kinetin to form their N-glucosides. oup.com Specifically, these enzymes catalyze the transfer of a glucosyl moiety from UDP-glucose to the N7 and N9 atoms of the purine ring of cytokinins. oup.comoup.com

The biochemical characteristics of these N-glucosyltransferases have been analyzed, and effective inhibitors of their activities have been identified. researchgate.net For instance, an N-glucosyltransferase isolated from radish cotyledons was shown to produce cytokinin N7- and N9-glucosides, with UDPG and TDPG serving as glucosyl donors. annualreviews.org The enzyme exhibits a preference for cytokinins with N6-side chains of at least three alkyl carbons. annualreviews.org

Conversely, assays for de-glucosylation aim to identify enzymes that can release the active cytokinin base from its glucoside conjugate. While N9-glucosides are generally considered stable and resistant to hydrolysis, some enzymes have shown activity. oup.commdpi.com For example, a β-glucosidase from maize can deglycosylate kinetin-N3-glucoside. oup.com The enzyme encoded by the rolC oncogene from Agrobacterium rhizogenes is a notable β-glucosidase capable of releasing active free cytokinin bases from their N9-glucosides. oup.com More recently, a maize enzyme, Zm-p60.1, was found to hydrolyze trans-zeatin (B1683218) N9-glucoside in vitro. frontiersin.org

Table 1: Enzymes Involved in this compound Metabolism Studied via In Vitro Assays

Enzyme NameOrganismSubstrate(s)Product(s)Assay DetailsReference(s)
UGT76C1Arabidopsis thalianaKinetin, other cytokininsKinetin-7-glucoside, this compoundRecombinant enzyme screen, HPLC analysis of products. researchgate.netoup.com
UGT76C2Arabidopsis thalianaKinetin, other cytokininsKinetin-7-glucoside, this compoundRecombinant enzyme screen, HPLC analysis of products. Confirmed in planta activity. researchgate.netoup.com
N-glucosyltransferaseRadish (Raphanus sativus)Kinetin, other adenine (B156593) derivativesKinetin-7-glucoside, this compoundEnzyme purified from cotyledons; uses UDPG or TDPG as glucosyl donors. oup.comannualreviews.org
β-glucosidase (rolC)Agrobacterium rhizogenesCytokinin N9-glucosidesFree cytokinin basesIn vitro assay with recombinant protein. oup.com
Zm-p60.1Maize (Zea mays)trans-Zeatin N9-glucosidetrans-ZeatinIn vitro hydrolysis assay. frontiersin.org
β-glucosidaseMaize (Zea mays)Kinetin-N3-glucosideKinetinIn vitro deglycosylation assay. oup.com

Controlled Exogenous Application Studies in Whole Plants

Exogenous application of cytokinins, including kinetin, is known to influence a wide range of developmental processes such as delaying leaf senescence and releasing lateral buds from apical dominance. nih.gov Studies involving the application of kinetin to whole plants have demonstrated its effectiveness in mitigating the adverse effects of environmental stressors like salinity and drought. frontiersin.orgmdpi.com For example, in soybean plants under salt stress, exogenous kinetin application improved plant height, biomass, and the content of beneficial isoflavones. frontiersin.org This ameliorative effect is partly attributed to kinetin's ability to modulate the levels of other phytohormones, such as increasing gibberellins (B7789140) and salicylic (B10762653) acid while decreasing abscisic acid. frontiersin.org

In lettuce, exogenous kinetin application has been shown to strengthen plants under drought conditions by activating antioxidative defense mechanisms. mdpi.com Similarly, studies on lettuce have shown that exogenous cytokinin application can counteract the negative impacts of root restriction on growth and net assimilation rate. scielo.org.mx

While direct studies on the exogenous application of purified this compound to whole plants are less common, research on transgenic plants overexpressing cytokinin glucosyltransferase genes provides valuable information. researchgate.net For instance, Arabidopsis plants overexpressing UGT76C1 showed that the recombinant enzyme was functional in vivo, effectively glucosylating exogenously applied cytokinin. researchgate.net Following the application of cytokinins to plants, a rapid increase in N7-glucoside formation is often observed, suggesting this is a primary mechanism for quickly reducing active cytokinin levels. frontiersin.org These findings highlight the crucial role of N-glucosylation in maintaining cytokinin homeostasis in the whole plant. frontiersin.orgresearchgate.net

Table 3: Findings from Exogenous Application of Kinetin and Related Studies in Whole Plants

Plant SpeciesTreatmentKey FindingsExperimental ContextReference(s)
Soybean (Glycine max)Exogenous KinetinMitigated salt stress effects; increased biomass and isoflavone (B191592) content; modulated other phytohormones.Greenhouse study on salt-stressed plants. frontiersin.org
Lettuce (Lactuca sativa)Exogenous KinetinImproved drought tolerance through enhanced antioxidant activity.Growth chamber experiment under drought conditions. mdpi.com
Arabidopsis thalianaExogenous KinetinActivated flavonoid synthesis genes.Gene expression analysis. nih.gov
Tobacco (Nicotiana tabacum)Overexpression of ipt gene (cytokinin synthesis)Delayed leaf senescence, release of apical dominance.Transgenic plant studies. nih.gov
Arabidopsis thalianaOverexpression of UGT76C1Confirmed in vivo glucosylation of exogenously applied cytokinin.Transgenic plant studies. researchgate.net
Lettuce (Lactuca sativa)Exogenous 6-Benzylaminopurine (BAP)Counteracted negative effects of root restriction on growth and photosynthesis.Seedling growth in plug trays. scielo.org.mx

Evolutionary Aspects of Kinetin 9 Glucoside and Cytokinin N Glucosylation

Phylogenetic Distribution of Cytokinin N-Glucosides Across Plant Kingdom

The formation of cytokinin N-glucosides is not a universally conserved mechanism across all plant life; instead, its prevalence follows a distinct evolutionary trajectory. frontiersin.orgnih.gov Comprehensive screening across the plant kingdom reveals that cytokinin N-glucosides are largely a feature of vascular plants. frontiersin.orgnih.gov In contrast, non-vascular plants and earlier evolving lineages such as fungi, algae, and bryophytes (mosses) contain none or only barely detectable levels of N-glucosylated cytokinins. nih.govfrontiersin.orgnih.gov This distribution strongly suggests that N-glucosylation is an evolutionarily more recent development in the regulation of cytokinin activity. nih.govfrontiersin.orgnih.gov

Within vascular plants, the presence and concentration of N-glucosides, including N7- and N9-glucosides, are widespread but variable. nih.govnih.gov High concentrations of cytokinin N-glucosides are commonly detected in many vascular plant species. nih.gov However, the abundance of these conjugates is not directly proportional to the evolutionary age of the species, nor is there a clear distinction between monocotyledonous and dicotyledonous plants in their capacity for N-glucosylation. nih.govnih.gov For instance, a prevalence of N-glucosides is observed in a diverse range of evolutionarily distinct species, from gymnosperms to angiosperms like Arabidopsis thaliana, Nicotiana tabacum (tobacco), and Hordeum vulgare (barley). nih.gov

The ratio of different cytokinin forms, including N-glucosides, varies significantly among plant groups. A study analyzing over 150 species of land plants found that while N- or O-glucosides were the prevailing forms in all tested plants, their specific distribution and the ratio of cis- to trans-zeatin (B1683218) types did not show a simple correlation with evolutionary complexity. oup.com The data underscores that while the machinery for N-glucosylation evolved with vascular plants, its application and the specific conjugates produced are highly diversified.

Table 1: Phylogenetic Distribution of Cytokinin N-Glucosides
Plant GroupPresence of N-GlucosidesRelative AbundanceReferences
FungiAbsentNone detected frontiersin.orgnih.gov
AlgaeAbsentNone or barely detectable frontiersin.orgnih.gov
Bryophytes (e.g., Mosses)Mostly AbsentVery low or trace amounts nih.govfrontiersin.org
Lycophytes & FernsPresentGenerally low or undetectable oup.comresearchgate.net
Vascular Plants (Tracheophytes)PresentWidespread and often in high concentrations nih.govfrontiersin.orgnih.gov

Evolutionary Significance of N-Glucosylation as a Cytokinin Homeostatic and Regulatory Mechanism

The evolution of N-glucosylation represents a significant advancement in the fine-tuning of cytokinin homeostasis, the process by which plants maintain optimal levels of active hormones. oup.comnih.gov This metabolic pathway is primarily a mechanism for deactivation. nih.govnih.gov By converting potent, active cytokinin free bases into glucosides, plants can rapidly and effectively down-regulate cytokinin signaling. oup.com

N-glucosylation is catalyzed by a specific group of enzymes called glucosyltransferases (UGTs). In the model plant Arabidopsis thaliana, two key enzymes, UGT76C1 and UGT76C2, have been identified as responsible for transferring a glucose molecule to the N7 and N9 positions of the cytokinin purine (B94841) ring. nih.govresearchgate.net The evolution of these specific enzymes was a critical step in establishing this regulatory pathway in higher plants. Overexpression of the UGT76C2 gene in Arabidopsis leads to an increased production of N7- and N9-glucosides, demonstrating its direct role in vivo. frontiersin.org

From an evolutionary perspective, the development of this deactivation system provided vascular plants with a robust tool to manage the more complex signaling networks required for their sophisticated body plans, including the development of roots, shoots, and vascular tissues. nih.gov The ability to irreversibly inactivate cytokinins is crucial for creating stable hormonal gradients and for responding decisively to developmental and environmental cues. oup.com For example, a reduction in cytokinin N-glucosides in Arabidopsis mutants resulted in higher activity of the cytokinin degradation enzyme, cytokinin oxidase/dehydrogenase (CKX), particularly in the roots, highlighting the intricate homeostatic control network. nih.gov

While long considered a permanent deactivation, some recent evidence suggests that the conversion may not be entirely irreversible for all N-glucosides in all species. nih.gov For example, studies have shown that trans-zeatin N-glucosides can be metabolized back to their active free-base forms in some plants, suggesting they may have unique biological functions beyond simple inactivation. frontiersin.orgnih.gov Nonetheless, compared to the readily reversible O-glucosylation, N-glucosylation remains a more definitive and evolutionarily recent mechanism for controlling the levels of biologically active cytokinins. oup.comfrontiersin.org This pathway is a key component of the complex system that allows plants to precisely regulate growth, development, and responses to their environment. oup.com

Future Directions and Research Gaps in Kinetin 9 Glucoside Research

Elucidating Undiscovered Enzymatic Pathways and Transport Mechanisms

A fundamental gap in our understanding of Kinetin-9-glucoside lies in the incomplete picture of its metabolic lifecycle—from its creation to its movement within the plant.

Enzymatic Pathways: Synthesis and Metabolism

The formation of this compound occurs via N-glucosylation, a process that attaches a glucose molecule to the nitrogen at the 9th position of the purine (B94841) ring of kinetin (B1673648). tandfonline.com This reaction is catalyzed by enzymes known as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). In the model plant Arabidopsis thaliana, specific UGTs, namely UGT76C1 and UGT76C2, are known to create N-glucosides of cytokinins. nih.govnih.gov However, the specific enzymes that catalyze the formation of this compound in different plant species remain largely unidentified.

Historically, N-glucosylation was considered an irreversible inactivation step. biologists.comtheses.cz This view is now being challenged by findings that show N9-glucosides can be hydrolyzed back to their active free-base forms in plants such as maize. nih.govfrontiersin.orgresearchgate.net While a maize enzyme, Zm-p60.1, has been shown to cleave trans-zeatin-9-glucoside, its efficiency is low, and the primary enzymes responsible for converting this compound back to active kinetin are a significant mystery. nih.gov Identifying these specific β-glucosidases or other hydrolases is a critical research goal. researchgate.net Furthermore, the possibility of an enzymatic pathway that isomerizes N7- and N9-glucosides has been proposed but awaits experimental validation. nih.gov

Transport Mechanisms

The transport of this compound within and between cells is another area ripe for discovery. Studies have shown that cytokinin N-glucosides are often found in the apoplast (the space outside the cell membrane) and in vacuoles, which implies the existence of dedicated transport systems to move them across cellular membranes. nih.govfrontiersin.org Several protein families, including purine permeases (PUPs), equilibrative nucleoside transporters (ENTs), and ATP-binding cassette (ABC) transporters, are known to move cytokinins. frontiersin.orgfrontiersin.org Notably, the transporter ABCG14 is implicated in the long-distance, root-to-shoot transport of other cytokinin N-glucosides. frontiersin.org A key future task is to determine if ABCG14 or other, yet-to-be-discovered transporters are responsible for the translocation of this compound and to characterize the molecular basis of this transport. researchgate.netfrontiersin.org

Comprehensive Characterization of Physiological Roles in Diverse Plant Species and Developmental Contexts

While this compound is a metabolite of a synthetic cytokinin, its naturally occurring counterparts are ubiquitous in vascular plants, where their levels fluctuate depending on the plant's age, tissue type, and environmental conditions. nih.govmtoz-biolabs.comannualreviews.orgmdpi.com For example, the concentration of N-glucosides often increases as leaves age and begin to senesce. nih.govresearchgate.net

However, much of this research has been confined to a few model organisms like Arabidopsis and maize. nih.gov There is a pressing need to broaden this research to a more diverse array of plants, especially those of agricultural and horticultural importance. annualreviews.org A key objective is to build a comprehensive map of where and when this compound and its analogs accumulate throughout the entire lifecycle of various plants—from seed germination to flowering and fruit development. nih.govmtoz-biolabs.com

A central question that remains is whether this compound is merely an inactive waste product or if it possesses specific biological functions. mdpi.com The discovery that mutants with altered N-glucoside levels exhibit distinct changes in their root and shoot systems suggests that these molecules may indeed have specific regulatory roles. nih.gov Future research combining advanced genetic and metabolomic techniques is essential to distinguish between these possibilities and define the precise physiological contributions of this compound in different developmental contexts.

Strategic Exploitation of this compound in Plant Biotechnology and Agricultural Applications

The ability to manipulate cytokinin levels and activity holds significant promise for improving crop performance. nih.govnih.gov Understanding the unique properties of this compound could unlock new strategies for plant biotechnology and agriculture.

One of the most promising avenues is the potential use of this compound as a stable, slow-release form of active cytokinin. nih.gov In plant tissue culture, for example, providing a steady, low level of hormone is often more effective than a single application of a highly active form. frontiersin.org If the enzymes that convert this compound to kinetin can be identified and their activity understood, this conjugate could be used to precisely control hormone release, potentially improving the efficiency of micropropagation.

Furthermore, identifying the genes for the enzymes that synthesize and hydrolyze this compound in crops would provide new targets for genetic improvement. nih.gov By fine-tuning the expression of these genes, it may be possible to control the levels of active cytokinins in specific tissues—such as developing seeds or roots under drought—to enhance yield, improve branching, delay senescence, or increase stress tolerance. frontiersin.org The successful application of these strategies, however, depends on first filling the fundamental research gaps in the metabolism, transport, and function of this compound.

SectionKey Research GapsFuture Research Directions
6.1. Enzymatic Pathways & Transport - Specific UGTs for kinetin N9-glucosylation in most species are unknown.- Enzymes for the hydrolysis of this compound to kinetin are not identified.- Specific transporters for this compound across cell and vacuole membranes are unknown.- Identify and characterize the specific UGT and β-glucosidase enzymes involved in the this compound lifecycle in various crop species.- Investigate the role of known cytokinin transporters (e.g., ABCG14, PUPs) in this compound movement and search for novel transporters.
6.2. Signal Transduction - this compound does not bind to known cytokinin receptors, yet it elicits biological responses.- The mechanism of action (conversion vs. novel signaling) is unresolved.- Conduct detailed metabolic studies to correlate biological activity with the rate of conversion to free kinetin.- Screen for novel receptors or signaling components that may interact with this compound.- Use transcriptomic and proteomic analyses to compare responses to kinetin and this compound.
6.3. Physiological Roles - Knowledge is limited to a few model species.- The specific functions of this compound at different developmental stages are unclear.- It is not definitively known if it is an inactive sink or a specific regulator.- Perform comprehensive profiling of this compound levels across diverse plant species and throughout their lifecycles.- Use genetic tools (e.g., mutants with altered glucoside levels) in various species to dissect specific physiological functions in root, shoot, flower, and fruit development.
6.4. Biotechnology & Agriculture - Lack of knowledge about its metabolism and transport prevents its strategic use.- The genes controlling its levels in most crops are unidentified.- Investigate its potential as a slow-release source of kinetin in tissue culture and micropropagation systems.- Identify the controlling genes as targets for genetic engineering to improve traits like yield, stress tolerance, and plant architecture.- Explore targeted applications based on its specific physiological roles and transport characteristics.

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for quantifying Kinetin-9-glucoside in plant tissues, and how do their detection limits and accuracy compare?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for quantification, achieving detection limits of ~0.1 µg/mL. However, tandem mass spectrometry (LC-MS/MS) provides higher specificity for distinguishing this compound from structurally similar cytokinins, with a detection limit of 0.01 µg/mL . Validation should include spike-and-recovery experiments in plant matrices (e.g., Arabidopsis thaliana leaves) to assess accuracy (target: 85–115% recovery) and precision (RSD <10%) .

Q. How can researchers optimize extraction protocols to minimize degradation of this compound during sample preparation?

  • Methodological Answer : Immediate freezing of plant tissues in liquid nitrogen and storage at -80°C is critical. Extraction should use cold methanol:water (70:30, v/v) with 0.1% formic acid to stabilize the compound. Centrifugation at 15,000×g for 15 min at 4°C followed by solid-phase extraction (C18 cartridges) reduces matrix interference. Degradation can be monitored using internal deuterated standards (e.g., trans-Zeatin-9-glucoside-d5) .

Q. What experimental designs are recommended for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C for 24–72 hours. Quantify degradation products via LC-MS/MS and calculate half-lives using first-order kinetics. Include controls with antioxidant additives (e.g., 1 mM ascorbic acid) to evaluate oxidative degradation pathways .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound across plant species be resolved?

  • Methodological Answer : Perform dose-response assays (e.g., 0.1–100 µM) in model systems (Arabidopsis, rice) under controlled environmental conditions. Use RNA-seq to identify species-specific gene expression patterns (e.g., ARR genes in cytokinin signaling). Statistical analysis should include ANOVA with post-hoc Tukey tests to account for interspecies variability .

Q. What in silico strategies are effective for predicting the metabolic pathways of this compound in planta?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) to predict enzyme-substrate interactions (e.g., β-glucosidases) with kinetic modeling (COPASI). Validate predictions using in vitro enzymatic assays with recombinant proteins and LC-MS-based metabolite profiling .

Q. How do researchers differentiate between endogenous this compound and exogenously applied analogs in tracer studies?

  • Methodological Answer : Use isotopically labeled this compound (e.g., ¹³C or ¹⁵N) for pulse-chase experiments. Monitor isotopic enrichment via high-resolution mass spectrometry (HRMS) and apply kinetic modeling (compartmental analysis) to distinguish pools .

Data Contradiction and Reproducibility

Q. What systematic approaches address variability in this compound quantification across laboratories?

  • Methodological Answer : Implement interlaboratory studies with standardized reference materials (e.g., NIST-certified this compound). Require participants to report instrument parameters (e.g., column type, gradient profile) and calibration curves. Use mixed-effects models to identify sources of variability (e.g., extraction protocols vs. instrument sensitivity) .

Q. How can researchers validate the specificity of polyclonal antibodies used in this compound immunoassays?

  • Methodological Answer : Perform cross-reactivity tests against 20+ cytokinin analogs (e.g., trans-Zeatin, N⁶-Benzyladenine) using competitive ELISA. Accept antibodies with <5% cross-reactivity. Confirm results with orthogonal methods (e.g., LC-MS/MS) in a subset of samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.